molecular formula C14H11ClN4S B5322460 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5322460
M. Wt: 302.8 g/mol
InChI Key: GJISZRRKNNYNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and fungi through the disruption of their cell membranes. The compound's anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in living organisms. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. The compound has also been found to have an effect on the central nervous system, exhibiting sedative and anxiolytic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a useful compound for studying the effects of antimicrobial agents on microorganisms and fungi. However, the compound's toxicity and potential side effects must be carefully considered when using it in experiments.

Future Directions

There are several future directions for research on 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of interest is its potential use as a catalyst in organic synthesis reactions. Further studies are needed to investigate its catalytic activity and selectivity in various reactions. Another direction for future research is the development of new derivatives of the compound with improved antimicrobial, antifungal, and anticancer activities. Additionally, the compound's potential use as a therapeutic agent for various diseases and disorders should be further explored.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial and antifungal activity, as well as its potential use as a catalyst and therapeutic agent, make it a valuable compound for further investigation.

Synthesis Methods

The synthesis of 2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 2-chlorobenzyl chloride, sodium azide, and 2-mercaptopyridine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.

Scientific Research Applications

2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c15-11-6-2-1-5-10(11)9-20-14-17-13(18-19-14)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJISZRRKNNYNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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